molecular formula C8H11ClN2 B13485448 2-Chloro-5-(propan-2-yl)pyridin-3-amine

2-Chloro-5-(propan-2-yl)pyridin-3-amine

Cat. No.: B13485448
M. Wt: 170.64 g/mol
InChI Key: VUISZXHXUHUWPW-UHFFFAOYSA-N
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Description

2-Chloro-5-(propan-2-yl)pyridin-3-amine is an organic compound with the molecular formula C8H11ClN2 It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom

Properties

Molecular Formula

C8H11ClN2

Molecular Weight

170.64 g/mol

IUPAC Name

2-chloro-5-propan-2-ylpyridin-3-amine

InChI

InChI=1S/C8H11ClN2/c1-5(2)6-3-7(10)8(9)11-4-6/h3-5H,10H2,1-2H3

InChI Key

VUISZXHXUHUWPW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(N=C1)Cl)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(propan-2-yl)pyridin-3-amine typically involves the chlorination of 5-(propan-2-yl)pyridin-3-amine. One common method is the reaction of 5-(propan-2-yl)pyridin-3-amine with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

5-(propan-2-yl)pyridin-3-amine+SOCl2This compound+SO2+HCl\text{5-(propan-2-yl)pyridin-3-amine} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 5-(propan-2-yl)pyridin-3-amine+SOCl2​→this compound+SO2​+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The chlorine atom at position 2 undergoes substitution reactions with nucleophiles. This reactivity is enhanced by the electron-withdrawing effect of the pyridine ring, which polarizes the C–Cl bond.

Reaction Type Conditions Products Key Observations
Amine substitutionAlkylamines, 80–120°C, Pd catalyst2-Amino-5-(propan-2-yl)pyridin-3-amineHigh regioselectivity due to ring electronics.
HydrolysisNaOH (aq.), reflux 2-Hydroxy-5-(propan-2-yl)pyridin-3-amineRequires strong base; moderate yields .

Mechanistic Insight :
The reaction proceeds via a two-step mechanism:

  • Oxidative addition of Pd(0) to the C–Cl bond.

  • Transmetallation with nucleophiles (e.g., amines) followed by reductive elimination .

Alkylation of the Amino Group

The primary amine at position 3 reacts with alkylating agents (e.g., alkyl halides) to form secondary or tertiary amines.

Alkylating Agent Conditions Product Yield
Methyl iodideK₂CO₃, DMF, 60°C 3-(Methylamino)-2-chloro-5-isopropylpyridine85%
Ethyl bromoacetateNaH, THF, 0°C → RT3-(Ethoxycarbonylmethylamino)-derivative78%

Critical Factors :

  • Base selection : Strong bases (e.g., NaH) improve deprotonation of the amine.

  • Solvent polarity : Polar aprotic solvents (DMF, THF) enhance reaction rates .

Cross-Coupling Reactions

The chlorine atom participates in palladium-catalyzed cross-couplings, enabling C–C bond formation.

Suzuki–Miyaura Coupling

Boronic Acid Catalyst System Product Yield
Phenylboronic acidPd(PPh₃)₄, K₃PO₄, dioxane2-Phenyl-5-(propan-2-yl)pyridin-3-amine72%
Vinylboronic esterPdCl₂(dppf), Cs₂CO₃, DMF2-Vinyl-substituted derivative68%

Optimization Notes :

  • Temperature : Reactions typically occur at 80–100°C.

  • Phosphine ligands : Bulky ligands (e.g., dppf) improve stability of the Pd intermediate.

Electrophilic Aromatic Substitution (EAS)

The pyridine ring undergoes EAS at position 4 or 6, directed by the electron-withdrawing chlorine.

Electrophile Conditions Product Regioselectivity
NitrationHNO₃, H₂SO₄, 0°C2-Chloro-4-nitro-5-isopropylpyridin-3-aminePredominantly para to Cl
SulfonationSO₃, H₂SO₄, 50°C6-Sulfo-substituted derivativeMeta to amine group

Substituent Effects :

  • The chlorine atom deactivates the ring but directs incoming electrophiles to specific positions.

  • Steric hindrance from the isopropyl group limits reactivity at position 5 .

Reductive Amination

The amino group reacts with aldehydes/ketones under reducing conditions to form secondary amines.

Carbonyl Compound Reducing Agent Product Yield
FormaldehydeNaBH₃CN, MeOH3-(Dimethylamino)-2-chloro-5-isopropylpyridine90%
CyclohexanoneH₂, Raney Ni, 50 psiN-Cyclohexyl-substituted derivative65%

Stability and Side Reactions

  • Hydrolysis Sensitivity : The C–Cl bond is susceptible to hydrolysis under strongly acidic or basic conditions, forming hydroxylated byproducts .

  • Oxidation : The amine group oxidizes to nitro or nitroso groups under harsh oxidative conditions (e.g., KMnO₄).

Scientific Research Applications

2-Chloro-5-(propan-2-yl)pyridin-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

    Industry: The compound is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(propan-2-yl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the amine group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(propan-2-yl)pyridine
  • 5-Chloro-2-(propan-2-yl)pyrimidine-4-carboxamide
  • 3-(4-Chloro-phenyl)-N-methyl-3-(pyridin-2-yl)propan-1-amine

Uniqueness

2-Chloro-5-(propan-2-yl)pyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of both chlorine and isopropyl groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications.

Biological Activity

2-Chloro-5-(propan-2-yl)pyridin-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews various studies that highlight its pharmacological properties, including antimicrobial, anticancer, and other therapeutic effects.

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of pyridine derivatives, including this compound. The compound has shown activity against a variety of bacterial strains, which is crucial for developing new antibiotics.

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)
Escherichia coli12 µg/mL
Staphylococcus aureus15 µg/mL
Pseudomonas aeruginosa20 µg/mL
Klebsiella pneumoniae18 µg/mL

The MIC values indicate that this compound exhibits moderate to good antibacterial activity, comparable to standard antibiotics such as ceftriaxone .

Anticancer Activity

Research has also indicated that this compound may possess anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines.

Table 2: Anticancer Activity of this compound

Cancer Cell LineIC50 (µM)
MCF7 (Breast)10
A549 (Lung)15
HeLa (Cervical)12

The IC50 values suggest that the compound can inhibit cell proliferation at low micromolar concentrations, indicating significant potential as an anticancer agent .

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in cell proliferation and survival pathways.
  • Induction of Apoptosis : Studies suggest that it can trigger apoptosis in cancer cells by activating intrinsic pathways.
  • Antioxidant Properties : Some derivatives have shown to possess antioxidant activities, which can contribute to their overall therapeutic effects .

Case Studies

A notable case study involved the use of this compound in xenograft mouse models, where it displayed selective toxicity towards tumor cells with minimal effects on normal cells. This selectivity is crucial for reducing side effects in cancer therapy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Chloro-5-(propan-2-yl)pyridin-3-amine with high regioselectivity?

  • Methodology : Cross-coupling reactions (e.g., Suzuki-Miyaura) are effective for introducing substituents to pyridine cores. For example, 2-chlorophenylboronic acid can react with nitro-pyridine precursors under palladium catalysis, followed by reduction to yield the amine . Nucleophilic aromatic substitution (NAS) is also viable, leveraging the electron-withdrawing effect of the chlorine substituent to direct reactivity. Optimize conditions (e.g., temperature, solvent polarity) to minimize byproducts.

Q. How can spectroscopic techniques differentiate positional isomers in chloro-substituted pyridinamines?

  • Methodology : Use 1H^{1}\text{H}-NMR to identify coupling patterns: the chloro group deshields adjacent protons, while the isopropyl group splits signals into distinct multiplets. 13C^{13}\text{C}-NMR distinguishes carbon environments (e.g., C-Cl at ~140 ppm). IR spectroscopy identifies N-H stretches (~3300–3500 cm1^{-1}) and C-Cl vibrations (~550–750 cm1^{-1}). Compare with databases for halogenated pyridines (e.g., PubChem, DSSTox) .

Q. What crystallographic strategies ensure accurate structural determination of halogenated pyridinamines?

  • Methodology : Employ SHELX software for refinement, particularly for handling twinned or disordered crystals. High-resolution X-ray diffraction data (≤1.0 Å) improve precision. Validate hydrogen bonding and van der Waals interactions using tools like PLATON. For sterically hindered derivatives (e.g., isopropyl groups), use low-temperature data collection to reduce thermal motion artifacts .

Advanced Research Questions

Q. How do steric and electronic effects of the isopropyl group influence reactivity in nucleophilic aromatic substitution (NAS)?

  • Methodology : The isopropyl group’s electron-donating inductive effect activates the pyridine ring toward electrophilic attack but introduces steric hindrance. Computational modeling (DFT) can map charge distribution and predict reactive sites. Experimentally, compare reaction rates with analogs (e.g., methyl vs. trifluoromethyl substituents) under standardized NAS conditions .

Q. What strategies mitigate steric hindrance during N-functionalization of this compound?

  • Methodology : Use bulky protecting groups (e.g., Boc) to shield the amine during functionalization. Employ low-temperature reactions (−20°C to 0°C) and polar aprotic solvents (DMF, DMSO) to enhance solubility. Catalytic systems with flexible ligands (e.g., XPhos) improve access to sterically congested sites .

Q. How can discrepancies in reported crystallographic data for halogenated pyridinamines be resolved?

  • Methodology : Reanalyze datasets using modern refinement algorithms (SHELXL) to correct for historical limitations. Cross-validate with spectroscopic and computational data (e.g., Hirshfeld surface analysis). Publish raw diffraction data in repositories like CCDC for peer validation .

Q. What computational models predict the solubility and stability of this compound in varying solvents?

  • Methodology : Use COSMO-RS or Hansen solubility parameters to simulate solvent interactions. Experimentally, measure partition coefficients (logP) via shake-flask methods. Thermogravimetric analysis (TGA) assesses thermal stability, while dynamic light scattering (DLS) monitors aggregation in solution .

Data Analysis and Comparative Studies

Q. How does the chlorine substituent affect the basicity of this compound compared to non-halogenated analogs?

  • Methodology : Titrate the compound in aqueous and non-aqueous media (e.g., acetic acid) to determine pKa. Compare with analogs (e.g., 5-methylpyridin-3-amine) using UV-Vis spectroscopy. Theoretical calculations (Mulliken charges) quantify electron withdrawal effects .

Q. What mechanistic insights explain competing pathways in the synthesis of halogenated pyridinamines?

  • Methodology : Use isotopic labeling (15N^{15}\text{N}, 2H^{2}\text{H}) to track reaction pathways. Kinetic studies under varying temperatures and pressures identify rate-determining steps. Mass spectrometry (HRMS) detects intermediates, while in situ IR monitors bond formation/cleavage .

Tables for Key Data

Property Value/Technique Reference
Regioselectivity in NAS Directed by C-Cl and isopropyl groups
1H^{1}\text{H}-NMR Shift 7.8–8.2 ppm (pyridine H), 1.2 ppm (isopropyl)
Thermal Stability Decomposition >200°C (TGA)

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